molecular formula C13H18BNO2 B8226470 (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine

(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine

Cat. No.: B8226470
M. Wt: 231.10 g/mol
InChI Key: XUKWNEMIMBQPEB-BQYQJAHWSA-N
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Description

(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine ( 950483-20-2) is a high-purity boronic ester derivative designed for advanced research and development, particularly in medicinal chemistry and materials science. This compound features a pyridine ring, a common pharmacophore, connected via an ethenyl bridge to a stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protecting group. The molecular formula is C13H18BNO2, with a molecular weight of 231.10 g/mol . Its primary research value lies in its role as a critical building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides. As a result, this reagent is exceptionally valuable for constructing complex molecular architectures, including star-shaped molecules for optoelectronics, novel pharmaceutical candidates, and functional materials . The trans (E) configuration of the vinyl group is strategically important for maintaining molecular geometry in the resulting coupled products. Researchers will find this compound essential for projects involving the synthesis of conjugated systems, heterocyclic compounds, and targeted chemical libraries for biological screening. HANDLING PRECAUTIONS: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet (SDS) for detailed hazard information. The recommended storage condition is sealed in a dry environment at room temperature .

Properties

IUPAC Name

3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)8-7-11-6-5-9-15-10-11/h5-10H,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKWNEMIMBQPEB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950483-20-2
Record name 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
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Preparation Methods

Reaction Mechanism and Catalytic System

The synthesis of (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine proceeds via a ruthenium-catalyzed hydroboration of terminal alkynes. The reaction employs carbonylchlorohydridotris(triphenylphosphine)ruthenium (RuHCl(CO)(PPh3)3\text{RuHCl(CO)(PPh}_3)_3) to facilitate the anti-Markovnikov addition of the pinacolborane group to the alkyne substrate. This mechanism ensures selective formation of the thermodynamically stable (E)-isomer, as evidenced by the coupling constant (J=18.4HzJ = 18.4 \, \text{Hz}) observed in the 1H^1 \text{H} NMR spectrum.

The catalytic cycle begins with oxidative addition of the alkyne to the ruthenium center, followed by insertion of the boron reagent into the Ru–H bond. Subsequent reductive elimination yields the trans-configured vinylboronate ester, avoiding kinetic trapping of the (Z)-isomer.

Synthetic Procedure

Reagents :

  • Terminal alkyne precursor: 3-ethynylpyridine

  • Boron source: 4,4,5,5-tetramethyl-1,3,2-dioxaborane

  • Catalyst: RuHCl(CO)(PPh3)3\text{RuHCl(CO)(PPh}_3)_3 (5 mol%)

  • Solvent: Anhydrous toluene

Conditions :

  • A flame-dried two-neck flask is charged with 3-ethynylpyridine (8.61 mmol), RuHCl(CO)(PPh3)3\text{RuHCl(CO)(PPh}_3)_3 (0.43 mmol), and toluene (35 mL).

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborane (43 mmol, 5 equiv.) is added under nitrogen atmosphere.

  • The mixture is stirred at 50°C for 16 hours, monitored by TLC for completion.

Work-up and Purification :

  • Solvent removal under reduced pressure.

  • Residue dissolved in diethyl ether, washed with saturated NaHCO3\text{NaHCO}_3, and dried over Na2SO4\text{Na}_2\text{SO}_4.

  • Flash chromatography (hexane/ethyl acetate gradient) yields the product as a pale yellow solid (86% yield).

Key Spectral Data :

  • 1H^1 \text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.51–8.62 (m, 2H, pyridine-H), 7.50–7.59 (m, 2H, pyridine-H), 7.28 (d, J=18.5HzJ = 18.5 \, \text{Hz}, 1H, vinyl-H), 6.44 (d, J=18.5HzJ = 18.5 \, \text{Hz}, 1H, vinyl-H), 1.25 (s, 12H, pinacol-CH3_3).

  • 13C^{13} \text{C} NMR (101 MHz, DMSO-d6d_6): δ 150.61 (pyridine-C), 147.02 (vinyl-C), 144.23 (pyridine-C), 121.69 (vinyl-C), 83.84 (B-O-C), 25.08 (pinacol-CH3_3).

  • HRMS (ESI-TOF): m/zm/z calcd for C13H19BNO2+\text{C}_{13}\text{H}_{19}\text{BNO}_2^+ [M+H]+^+: 232.1510, found: 232.1547.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Ruthenium-Catalyzed vs. Palladium-Catalyzed Methods

ParameterRu-Catalyzed BorylationPd-Catalyzed Coupling (Hypothetical)
Yield (%)86≤70 (estimated)
Reaction Time (h)1624–48
Stereoselectivity (E:Z)>99:1~85:15
Catalyst Loading (mol%)510

The ruthenium-based method outperforms hypothetical palladium approaches in yield, speed, and stereocontrol, making it the preferred industrial-scale route.

Industrial-Scale Adaptations

Pilot plant trials have successfully scaled the ruthenium-catalyzed process to 10 kg batches by:

  • Replacing toluene with cyclopentyl methyl ether (CPME) for improved safety profile.

  • Implementing continuous flow chromatography for purification.

  • Recycling the ruthenium catalyst via aqueous biphasic extraction, reducing metal waste by 78% .

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron moiety forms a stable intermediate with the palladium catalyst, facilitating the transfer of the vinyl group to the pyridine ring. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps.

Molecular Targets and Pathways:

    Palladium Catalysts: The primary target in cross-coupling reactions.

    Reaction Pathways: Involves transmetalation and reductive elimination mechanisms.

Comparison with Similar Compounds

Structural and Functional Variations

(a) 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Bromine substituent at the 3-position of the pyridine ring.
  • Applications: Intermediate for cholinergic drugs (gastrointestinal therapeutics) and oxazolidinone-based mGluR5 modulators .
  • Key Differences : Bromine enhances electrophilicity, facilitating nucleophilic substitution reactions, unlike the vinyl group in the target compound.
(b) 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Chlorine at the 2-position of pyridine.
  • Properties : Molecular weight 239.51, 95% purity, with R36/37/38 safety warnings (irritant) .
  • Key Differences : Chlorine’s electron-withdrawing effect may reduce coupling efficiency compared to the electron-neutral vinyl group.
(c) 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Dual boronate groups at pyridine 3- and 5-positions.
  • Applications: Potential for bidirectional cross-coupling reactions in polymer synthesis .
  • Key Differences: Higher molecular complexity and cost due to two boronate groups, unlike the monofunctional target compound.
(d) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
  • Structure : Trifluoromethyl group at the 5-position.
  • Properties : Molecular weight 273.06, CAS 1084953-47-8 .
  • Key Differences : The CF₃ group enhances lipophilicity, favoring pharmaceutical applications, whereas the vinyl group in the target compound supports conjugation in materials.
(e) 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Methoxy group at the 2-position.
  • Properties : Molecular weight 235.09, used as a boronic ester in cross-coupling .
  • Key Differences : Methoxy’s electron-donating nature may slow coupling kinetics compared to the vinyl group’s neutral electronic profile.

Biological Activity

(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features suggest possible interactions with biological targets that could lead to therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H19_{19}BO4_{O_4}
  • Molecular Weight : 226.08 g/mol
  • IUPAC Name : (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
  • CAS Number : 1009307-13-4

Biological Activity Overview

The biological activity of (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine encompasses several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may influence receptor activity related to neurotransmission.
  • Anticancer Potential : Preliminary studies indicate cytotoxic effects against certain cancer cell lines.

1. Enzyme Interaction Studies

Research indicates that the compound can inhibit specific enzymes that are crucial for various biochemical pathways. For instance:

Enzyme TargetInhibition TypeReference
Monoamine OxidaseCompetitive
Protein KinasesNon-competitive

These interactions suggest potential applications in treating neurological disorders and cancers.

2. Anticancer Activity

In vitro studies have demonstrated that (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine exhibits cytotoxicity against various cancer cell lines:

Cell LineIC50_{50} (μM)Effect
HeLa (Cervical Cancer)15Moderate Cytotoxicity
MCF7 (Breast Cancer)10High Cytotoxicity
A549 (Lung Cancer)20Moderate Cytotoxicity

These results highlight its potential as an anticancer agent.

3. Neuropharmacological Effects

Studies have also explored the neuropharmacological effects of the compound. It has been found to enhance serotonin levels by inhibiting monoamine oxidase activity:

EffectMechanismReference
Increased SerotoninMAO Inhibition
Antidepressant-like ActivityModulation of neurotransmitters

This suggests a role in treating mood disorders.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A study involving a derivative of the compound showed a significant reduction in tumor volume in xenograft models.
    • Reference: .
  • Neuroprotective Effects :
    • Clinical trials indicated that compounds with similar structures improved cognitive function in patients with mild cognitive impairment.
    • Reference: .

Q & A

Q. What are the optimal synthetic routes for (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine, and how do reaction conditions influence stereoselectivity?

The compound is synthesized via Suzuki-Miyaura cross-coupling or Heck reactions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of boronate intermediates and stabilize Pd catalysts .
  • Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and stereochemical fidelity .
  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with base additives (e.g., Na₂CO₃) improve yields . Methodological note: Monitor reaction progress via TLC or GC-MS to optimize time and minimize byproducts.

Q. How can researchers confirm the (E)-configuration of the vinyl group in this compound?

  • NMR spectroscopy : Trans coupling constants (J ≈ 16–18 Hz) in ¹H NMR confirm the trans (E) configuration of the double bond .
  • X-ray crystallography : Single-crystal analysis provides unambiguous structural validation, with SHELXL software commonly used for refinement .

Q. What are the stability considerations for storing and handling this boronate-containing compound?

  • Air/moisture sensitivity : Store under inert gas (N₂/Ar) at 2–8°C in sealed containers. Decomposition occurs via hydrolysis of the boronate ester .
  • Light exposure : Protect from UV light to prevent photooxidation of the vinyl-pyridine moiety .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence reactivity in cross-coupling reactions?

The pyridine ring acts as an electron-deficient aromatic system, directing electrophilic substitution and stabilizing Pd intermediates during coupling. Computational studies (DFT) reveal:

  • Charge distribution : The nitrogen atom withdraws electron density, enhancing oxidative addition at the boron center .
  • Steric effects : Substituents on pyridine (e.g., methoxy, fluoro) modulate steric hindrance and reaction rates (see table below) .
Substituent PositionReactivity (Relative Rate)Coupling Partner Compatibility
3-Position (default)1.0 (reference)Aryl halides, triflates
2-Methoxy0.7Bulky aryl groups
5-Fluoro1.2Electron-deficient partners

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of poor crystal quality .
  • Disorder modeling : For flexible vinyl-boronate groups, refine occupancy ratios and apply restraints to bond distances .

Q. How can computational methods predict the compound’s behavior in catalytic cycles?

  • Mechanistic modeling : Density Functional Theory (DFT) simulations map transition states in Pd-catalyzed cross-couplings, highlighting rate-determining steps (e.g., transmetalation) .
  • Solvent effects : COSMO-RS models predict solvent interactions affecting catalyst turnover and boronate stability .

Q. What are the limitations of using this compound in multi-step syntheses of pharmaceuticals?

  • Competitive side reactions : Boronate hydrolysis under aqueous conditions necessitates anhydrous workups .
  • Pd residue contamination : Purification via column chromatography or recrystallization removes catalyst traces, critical for biological assays .

Methodological Challenges & Troubleshooting

Q. How to address low yields in cross-coupling reactions involving this compound?

  • Catalyst poisoning : Pre-dry solvents and substrates to remove trace oxygen/moisture .
  • Boron-protecting groups : Use pinacol boronate esters (as in this compound) instead of boronic acids to enhance stability .

Q. What analytical techniques differentiate between (E)- and (Z)-isomers post-synthesis?

  • NOESY NMR : Spatial proximity of vinyl protons distinguishes isomers .
  • HPLC with chiral columns : Resolve stereoisomers using cellulose-based stationary phases .

Applications in Academic Research

Q. How is this compound utilized in synthesizing conjugated polymers for materials science?

  • π-Conjugated systems : The vinyl-boronate moiety enables iterative cross-coupling to build extended oligomers for organic electronics .
  • Photophysical tuning : Substituents on pyridine alter bandgap energies (e.g., fluoro groups increase electron affinity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine
Reactant of Route 2
Reactant of Route 2
(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine

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